REACTION_CXSMILES
|
[OH-].[Na+].S(=O)(=O)(O)O.[NH2:8][CH2:9][C:10]#[N:11].[CH3:12][O:13][CH2:14][C:15]1[CH:23]=[CH:22][C:18]([C:19](Cl)=[O:20])=[CH:17][CH:16]=1>O.C(OCC)(=O)C>[CH3:12][O:13][CH2:14][C:15]1[CH:23]=[CH:22][C:18]([C:19]([NH:11][CH2:10][C:9]#[N:8])=[O:20])=[CH:17][CH:16]=1 |f:0.1,2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
24.23 g
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O.NCC#N
|
Name
|
|
Quantity
|
29.9 g
|
Type
|
reactant
|
Smiles
|
COCC1=CC=C(C(=O)Cl)C=C1
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred for 21/2 hours at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the ethyl acetate layer was separated off
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer re-extracted with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulphate
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to give a white solid
|
Type
|
CUSTOM
|
Details
|
This was recrystallised from chloroform 80:100 petrol
|
Type
|
CUSTOM
|
Details
|
to give white plates, (24.5 gm), mpt 107°-108° C.
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
COCC1=CC=C(C(=O)NCC#N)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |